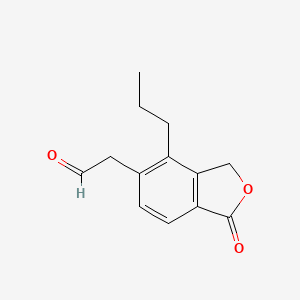
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a diene, an alkyne, and a hydroxyl group. It is commonly found in various essential oils and has a range of applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- typically involves the use of starting materials such as farnesol or nerolidol. One common synthetic route includes the following steps:
Isomerization: Farnesol is isomerized to nerolidol.
Dehydration: Nerolidol undergoes dehydration to form the alkyne.
Hydroxylation: The alkyne is then hydroxylated to produce 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne can be reduced to an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6,10-Dodecadien-1-yn-3-one, 3,7,11-trimethyl-.
Reduction: Formation of 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the alkyne and diene moieties enable it to participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nerolidol: 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol
Farnesol: 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol
Dehydrofarnesol: 3,7,11-trimethyl-2,6,10-dodecatrien-1-yn-3-ol
Uniqueness
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- is unique due to its combination of a diene, an alkyne, and a hydroxyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Número CAS |
2387-68-0 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h1,9,11,16H,7-8,10,12H2,2-5H3/b14-11+ |
Clave InChI |
ZNVPGYAGXVEAFP-SDNWHVSQSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC(C)(C#C)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C#C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl [2-(2-chlorophenyl)-2-oxoethyl]phosphonate](/img/structure/B8560617.png)
![5-[(4-Methoxyquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8560619.png)







![8,8-dimethyl-6,10-dioxaspiro[4.5]decane-2-carboxylic Acid](/img/structure/B8560683.png)


